![molecular formula C13H13N3O3 B2865538 N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide CAS No. 2361639-79-2](/img/structure/B2865538.png)
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, also known as DAAO inhibitor, is a chemical compound that is used in scientific research to inhibit the activity of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important neurotransmitters in the central nervous system. The inhibition of DAAO by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide works by inhibiting the activity of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide increases the levels of D-amino acids in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide are related to its inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide. The increase in D-amino acid levels in the brain can have a number of effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and protection against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in lab experiments include its specificity for N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide and its ability to increase D-amino acid levels in the brain. However, there are also limitations to using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are a number of future directions for research on N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including:
1. Further investigation of the neuroprotective effects of D-amino acids and the potential therapeutic applications of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition in neurological disorders.
2. Development of more selective and potent N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibitors that can be used in clinical settings.
3. Examination of the effects of chronic N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition on brain function and behavior.
4. Investigation of the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in other physiological processes such as immune function and metabolism.
5. Development of new methods for measuring N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide activity and D-amino acid levels in the brain.
Synthesis Methods
The synthesis of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide involves the reaction of 4-(2,6-Dioxo-1,3-diazinan-4-yl)aniline with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Scientific Research Applications
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been used in scientific research to study the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to increase the levels of D-amino acids in the brain, which can have neuroprotective effects.
properties
IUPAC Name |
N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-11(17)14-9-5-3-8(4-6-9)10-7-12(18)16-13(19)15-10/h2-6,10H,1,7H2,(H,14,17)(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZLMVIECDLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide |
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